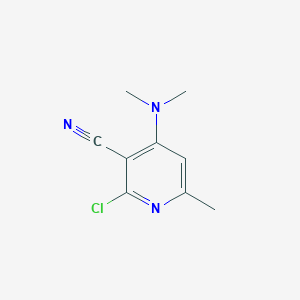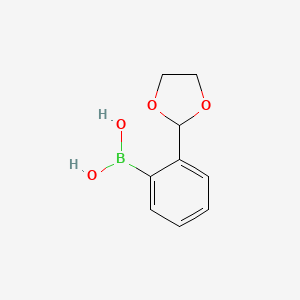![molecular formula C8H8N4O2 B11902275 2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)
2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid is a heterocyclic compound that contains both pyrazole and pyridazine rings. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of pyrazole derivatives with pyridazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazoloquinolines: These compounds share the pyrazole ring and have similar biological activities.
Pyridazinones: These compounds contain the pyridazine ring and are known for their diverse pharmacological properties.
Uniqueness
2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid is unique due to its combination of pyrazole and pyridazine rings, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H8N4O2 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2-amino-2-pyrazolo[1,5-b]pyridazin-3-ylacetic acid |
InChI |
InChI=1S/C8H8N4O2/c9-7(8(13)14)5-4-11-12-6(5)2-1-3-10-12/h1-4,7H,9H2,(H,13,14) |
Clé InChI |
UNMLRUXTQPLOGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NN2N=C1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
![5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902249.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)




